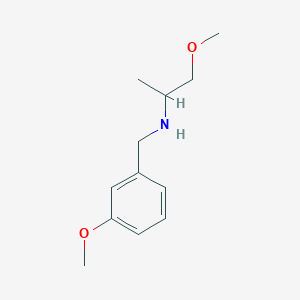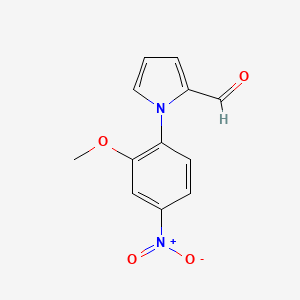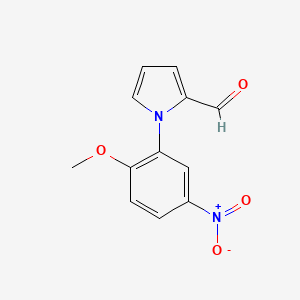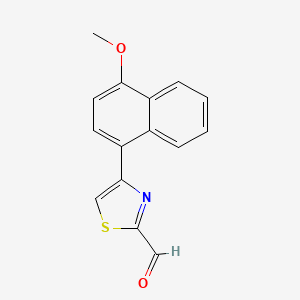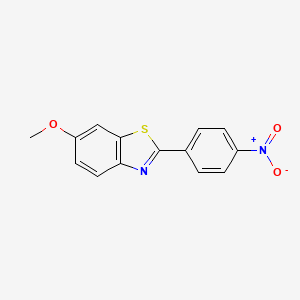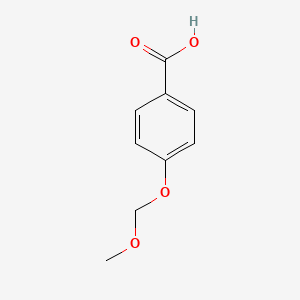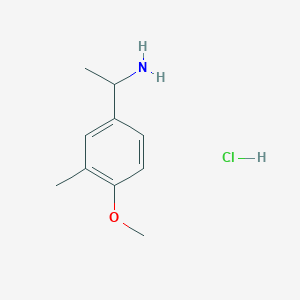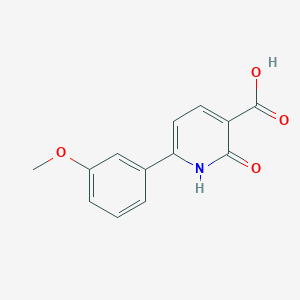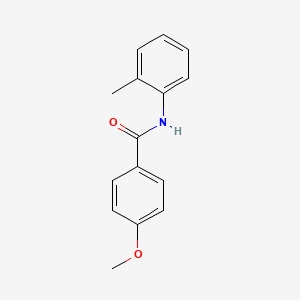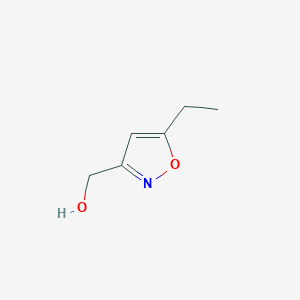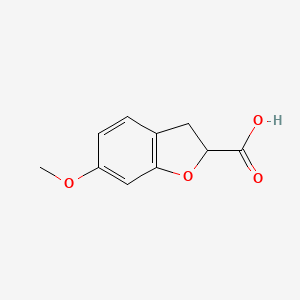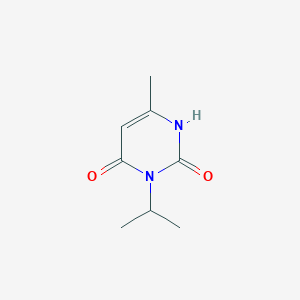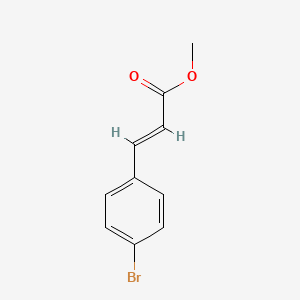
Methyl 3-(4-bromophenyl)acrylate
Overview
Description
Methyl 3-(4-bromophenyl)acrylate (MBPA) is a monomeric compound that has been studied for its potential applications in the synthesis of polymers, as a reagent in organic synthesis, and for its biochemical and physiological effects. MBPA is a colorless liquid with a boiling point of 216-218 °C and a melting point of -50 °C. It is soluble in various organic solvents, such as ethanol and methanol. MBPA is a versatile compound that can be used in a variety of applications due to its low toxicity and good solubility.
Scientific Research Applications
Synthesis and Antioxidant Activity
Methyl 3-(4-bromophenyl)acrylate has been utilized in the synthesis of certain compounds with significant antioxidant activity. For example, its reaction with α-chloro-3-bromobenzylisocyanate has led to the creation of hydrochloride salts, which exhibited high inhibitory activity against superoxide generation in mitochondria, both in liver and transformed tumor tissues in rats (Kushnir et al., 2015).
Copolymerization with Other Monomers
The compound has been involved in the study of copolymerization behavior. For instance, the copolymerization of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate has been explored. This research focused on understanding the reactivity and behavior of these compounds under specific conditions, revealing that 4-bromo-2-vinyl thiophene is a highly reactive monomer (Trumbo, 1992).
Bioremediation of Methyl Acrylate
This compound is related to methyl acrylate, a toxic chemical material used in various industrial applications. Research has been conducted on the bioremediation of methyl acrylate waste gas using biotrickling filters. These studies have helped in understanding the efficient removal of such toxic compounds and the role of different bacterial communities in this process (Wu et al., 2016).
Polymerization Studies
Studies on the polymerization of methyl acrylate, which is chemically related to this compound, have been extensive. For instance, atom transfer radical polymerization using molybdenum halides as catalysts in an ionic liquid has been investigated. Such research aids in understanding the controlled polymerization and structural analysis of polymers (Maria et al., 2007).
Safety and Hazards
“Methyl 3-(4-bromophenyl)acrylate” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 3-(4-bromophenyl)acrylate is a complex compound with potential applications in proteomics research
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given its potential role in proteomics research , it may interact with proteins and potentially affect their function or expression
Result of Action
Given its potential role in proteomics research , it may have effects on protein function or expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, precautions should be taken to prevent further spillage or leakage if it is safe to do so .
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


